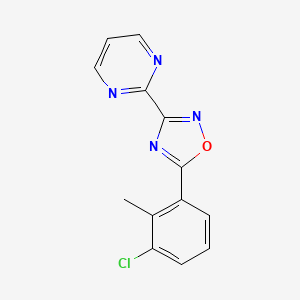![molecular formula C16H16N4OS B6625263 2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide](/img/structure/B6625263.png)
2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic benefits. CP-690,550 is an inhibitor of Janus kinase 3 (JAK3), a protein that plays a critical role in the immune system.
Mechanism of Action
2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide inhibits JAK3 by binding to its active site, preventing the phosphorylation of tyrosine residues on JAK3 and downstream signaling molecules, such as signal transducer and activator of transcription (STAT). This results in the inhibition of cytokine signaling and the suppression of immune responses.
Biochemical and physiological effects:
2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide has been shown to reduce the production of cytokines, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, in vitro and in vivo. It also reduces the activation and proliferation of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases. 2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide has been shown to be effective in reducing the symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease in clinical trials.
Advantages and Limitations for Lab Experiments
2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide has been widely used in laboratory experiments to study the role of JAK3 in immune responses and autoimmune diseases. It has been shown to be effective in inhibiting JAK3 activity and reducing cytokine production in vitro and in vivo. However, 2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide has some limitations in laboratory experiments, such as its low solubility in water and its potential toxicity to cells at high concentrations.
Future Directions
For research on 2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide include:
1. Investigating the role of JAK3 in other diseases, such as cancer and infectious diseases.
2. Developing more potent and selective JAK3 inhibitors with fewer side effects.
3. Studying the mechanisms of resistance to JAK3 inhibitors and developing strategies to overcome it.
4. Investigating the effects of JAK3 inhibition on the gut microbiome and the immune system.
5. Developing biomarkers to predict the response to JAK3 inhibitors and monitor the disease activity in patients.
In conclusion, 2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide is a synthetic compound that has been extensively studied for its potential therapeutic benefits in autoimmune diseases. It inhibits JAK3, a protein that plays a critical role in the immune system, and reduces cytokine production and immune responses. 2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide has shown promising results in clinical trials and has been widely used in laboratory experiments. However, further research is needed to investigate its long-term safety and efficacy, as well as its potential use in combination with other therapies.
Synthesis Methods
2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide is synthesized through a multi-step process, starting with the reaction of 2-cyano-6-hydroxypyridine with methylamine to form 2-cyano-6-methylaminopyridine. This compound is then reacted with 2-(methylthio)phenylacetic acid to form 2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide.
Scientific Research Applications
2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide has been studied for its potential therapeutic benefits in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK3, which is involved in the signaling pathways of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide can reduce the production of these cytokines, which are involved in the pathogenesis of autoimmune diseases.
properties
IUPAC Name |
2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-20(13-8-7-12(9-17)18-10-13)11-16(21)19-14-5-3-4-6-15(14)22-2/h3-8,10H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXVZAVUSKVKCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1SC)C2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]-1H-pyrimidin-6-one](/img/structure/B6625182.png)
![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6625193.png)
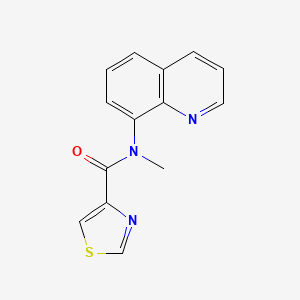
![N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide](/img/structure/B6625213.png)
![Methyl 2-[(3-chloro-2-methylbenzoyl)-(6-methylpyridin-2-yl)amino]acetate](/img/structure/B6625218.png)
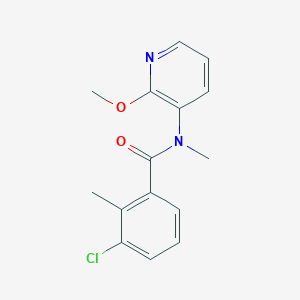
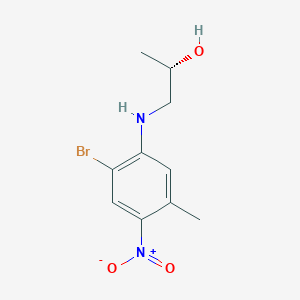
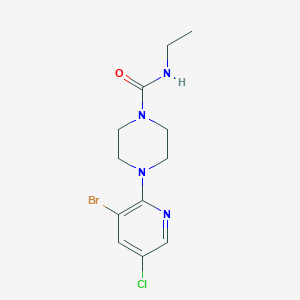
![2-[methyl-(6-methylpyrazin-2-yl)amino]-N-(2-methylsulfanylphenyl)acetamide](/img/structure/B6625269.png)
![5-chloro-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-4-methylthiophene-2-sulfonamide](/img/structure/B6625277.png)
![N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide](/img/structure/B6625279.png)
![4-[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]quinoline-3-carbonitrile](/img/structure/B6625280.png)
![2-[Ethyl-(3-ethyl-1,2,4-thiadiazol-5-yl)amino]acetamide](/img/structure/B6625289.png)
